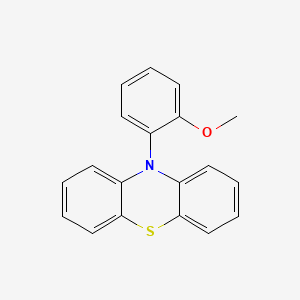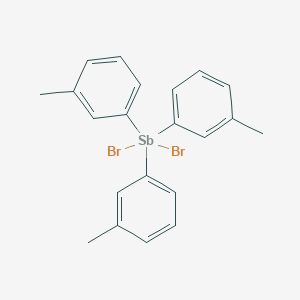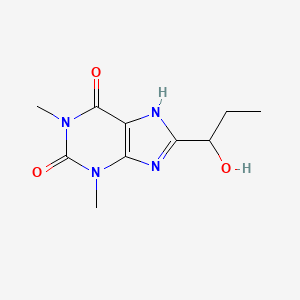
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds These compounds are characterized by the presence of chlorine atoms attached to an aromatic ring, which can significantly alter their chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorobenzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) to deprotonate the thiol group, facilitating its nucleophilic attack on the chlorobenzene derivative.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents for this reaction include polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of chlorine atoms can produce a variety of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound or its derivatives may be investigated for their potential use as pharmaceuticals or diagnostic agents.
Industry: It can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene depends on its specific application and the molecular targets involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-(2-chlorophenoxy)benzene: Lacks the propylsulfanyl group, which may result in different chemical and biological properties.
4-(2-Chlorophenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom on the benzene ring, which may affect its reactivity and applications.
1-Chloro-4-(2-methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
1-Chloro-4-(2-chlorophenoxy)-2-(propylsulfanyl)benzene is unique due to the presence of both chlorine and propylsulfanyl groups, which can impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61166-92-5 |
|---|---|
Molekularformel |
C15H14Cl2OS |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
1-chloro-4-(2-chlorophenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14Cl2OS/c1-2-9-19-15-10-11(7-8-13(15)17)18-14-6-4-3-5-12(14)16/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
USCWTITXUMJPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)




![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)

![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
